BT173

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

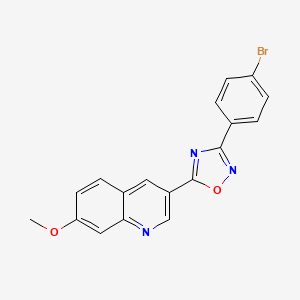

3-(4-bromophenyl)-5-(7-methoxyquinolin-3-yl)-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12BrN3O2/c1-23-15-7-4-12-8-13(10-20-16(12)9-15)18-21-17(22-24-18)11-2-5-14(19)6-3-11/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZEKVHBNUXXZFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NC=C(C=C2C=C1)C3=NC(=NO3)C4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

BT173 Mechanism of Action in Renal Fibrosis: A Technical Guide

Introduction

Renal fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM), is the common final pathological pathway for nearly all forms of chronic kidney disease (CKD).[1] It leads to the progressive loss of kidney function and eventual organ failure.[2] A central mediator in the progression of renal fibrosis is the Transforming Growth Factor-beta1 (TGF-β1) signaling pathway.[3] Homeodomain Interacting Protein Kinase 2 (HIPK2) has been identified as a critical intracellular regulator of multiple profibrotic pathways, including TGF-β1/Smad3.[1][4] Genetic deletion of HIPK2 has been shown to significantly reduce renal fibrosis in various experimental models.

BT173 is a novel, first-in-class small molecule inhibitor designed to target HIPK2. This technical guide provides an in-depth overview of the mechanism of action of this compound, summarizing key preclinical data, experimental methodologies, and the specific signaling pathways it modulates to achieve its anti-fibrotic effects.

Core Mechanism of Action: Allosteric Inhibition of HIPK2-Smad3 Interaction

This compound's primary mechanism of action is the targeted disruption of the pro-fibrotic TGF-β1/Smad3 signaling pathway. Unlike conventional kinase inhibitors, this compound does not inhibit the intrinsic kinase activity of HIPK2. Instead, it functions as an allosteric inhibitor.

The core mechanism involves the following steps:

-

Binding: this compound binds directly to the HIPK2 protein.

-

Allosteric Interference: This binding event allosterically interferes with the ability of HIPK2 to associate with its downstream target, Smad3. This effectively blocks the crucial protein-protein interaction (PPI) between HIPK2 and Smad3.

-

Inhibition of Smad3 Phosphorylation: By preventing the HIPK2-Smad3 interaction, this compound inhibits the subsequent phosphorylation and activation of Smad3, a key step in the TGF-β1 signaling cascade.

-

Suppression of Fibrotic Gene Expression: The inhibition of Smad3 activation leads to reduced downstream transcriptional activity of pro-fibrotic genes.

This targeted approach is highly selective. A significant advantage of this mechanism is that this compound does not affect other HIPK2-mediated pathways, such as the activation of p53, thereby avoiding potential adverse effects associated with broad inhibition of HIPK2's kinase activity.

Quantitative Data Summary

The anti-fibrotic efficacy of this compound and its analogs has been quantified in several preclinical models.

Table 1: In Vivo Efficacy of this compound in Mouse Models of Renal Fibrosis

| Model | Treatment Protocol | Key Outcomes | Reference |

|---|---|---|---|

| Unilateral Ureteral Obstruction (UUO) | This compound administration for 7 days post-surgery | Significantly attenuated renal fibrosis development; Decreased Smad3 phosphorylation and α-SMA expression. |

| Tg26 (HIV-Associated Nephropathy) | this compound administration for 4 weeks | Significantly attenuated renal fibrosis; Reduced p-Smad3 and α-SMA levels; Improved renal function and reduced proteinuria. | |

Table 2: Potency and Pharmacokinetics of this compound Analog (SMS-0174)

| Parameter | Value / Result | Model / Assay | Reference |

|---|---|---|---|

| Potency (IC50) | < 25 nM | SPR for HIPK2-Smad3 Disruption | |

| Cellular Engagement (IC50) | < 200 nM | TGF-β Luciferase Reporter Assay | |

| Bioavailability (Oral) | > 33% | Mouse, Rat, Dog | |

| Half-life | > 2 hours | Mouse, Rat, Dog | |

| Efficacy (Tg26 Model) | Improved kidney function and reduced fibrosis | 90 mg/kg, p.o., q.d. for 4 weeks |

| Efficacy (Alport Syndrome) | Decreased fibrosis, improved kidney function, prolonged median survival by 21% | 60 mg/kg, p.o., q.d. for 6 weeks | |

Experimental Protocols

The mechanism of this compound was elucidated through a series of in vitro and in vivo experiments.

1. In Vitro Cell-Based Assays

-

Cell Line: Human Renal Tubular Epithelial Cells (hRTECs) were utilized to study the drug's effect in a relevant cell type.

-

Induction of Fibrotic Response: Cells were treated with TGF-β1 to induce Smad3 phosphorylation and the expression of downstream pro-fibrotic genes.

-

This compound Treatment: this compound was co-administered to assess its ability to inhibit the TGF-β1-induced response.

-

Analysis: Western blotting was used to measure the levels of phosphorylated Smad3 (p-Smad3). Gene expression analysis was performed to quantify Smad3 target genes.

2. In Vivo Animal Models

-

Unilateral Ureteral Obstruction (UUO) Model: This is a widely used, rapid model for inducing renal fibrosis. Mice underwent surgery to obstruct one ureter, leading to fibrotic changes in the corresponding kidney. This compound or a vehicle was administered to evaluate the drug's ability to prevent fibrosis development.

-

Tg26 Mouse Model: This is a genetic model of HIV-associated nephropathy (HIVAN) that develops progressive glomerulosclerosis, proteinuria, and renal failure, closely mimicking human disease. Six-week-old Tg26 mice were treated with this compound or vehicle for four weeks to assess the drug's therapeutic effect on established disease.

-

Col4a3-/- Alport Syndrome Model: A genetic model for Alport syndrome, a progressive kidney disease, was used to evaluate the efficacy of this compound analogs in reducing fibrosis and improving survival.

3. Analytical Methods

-

Histology: Kidney tissue sections were stained with Picrosirius Red and Masson's trichrome to visualize and quantify collagen deposition and the extent of fibrosis.

-

Immunofluorescence: Staining for Collagen I and alpha-smooth muscle actin (α-SMA), a marker for myofibroblast activation, was performed to assess key fibrotic markers.

-

Biochemical Analysis: Renal function was assessed by measuring proteinuria and other relevant biomarkers.

-

Western Blotting: Kidney cortex lysates were analyzed to determine the in vivo levels of p-Smad3 and α-SMA.

Therapeutic Rationale and Selectivity

The development of anti-fibrotic therapies has been challenging. Broadly targeting TGF-β signaling can lead to significant side effects due to its ubiquitous role in cellular homeostasis. Similarly, complete inhibition of HIPK2's kinase activity is undesirable because HIPK2 also regulates tumor suppression via p53.

The therapeutic rationale for this compound is its high degree of selectivity. By specifically disrupting the HIPK2-Smad3 interaction, this compound targets a key pro-fibrotic node while leaving other essential cellular functions of both TGF-β and HIPK2 intact. This precision offers a promising therapeutic window, potentially minimizing the adverse effects associated with less specific inhibitors. The upregulation of HIPK2 expression specifically in CKD settings further supports this targeted approach, as the drug's primary target is elevated in the diseased state.

References

- 1. A Novel Inhibitor of Homeodomain Interacting Protein Kinase 2 Mitigates Kidney Fibrosis through Inhibition of the TGF-β1/Smad3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Technology for Innovative Entrepreneurs & Businesses | TechLink [techlinkcenter.org]

- 3. Targeting TGF-β Signaling in Kidney Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

BT173: A Selective Allosteric Inhibitor of the HIPK2-Smad3 Interaction for Anti-Fibrotic Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Fibrotic diseases, characterized by the excessive accumulation of extracellular matrix, represent a significant and growing global health burden with limited therapeutic options. A key signaling nexus implicated in the pathogenesis of fibrosis is the Transforming Growth Factor-β1 (TGF-β1)/Smad3 pathway. Homeodomain-interacting protein kinase 2 (HIPK2) has emerged as a critical positive regulator of this pathway, making it an attractive target for anti-fibrotic drug development. This document provides a comprehensive technical overview of BT173, a novel small molecule inhibitor that selectively targets the protein-protein interaction between HIPK2 and Smad3. Unlike conventional kinase inhibitors, this compound functions through an allosteric mechanism, disrupting the formation of the HIPK2-Smad3 complex without inhibiting the intrinsic kinase activity of HIPK2. This targeted approach offers the potential for a more specific and safer therapeutic intervention by preserving the other essential functions of HIPK2, such as its role in tumor suppression via p53 activation. This guide details the mechanism of action of this compound, its in vitro and in vivo efficacy, and the experimental protocols utilized for its characterization.

The HIPK2-Smad3 Signaling Axis in Fibrosis

The TGF-β1 signaling pathway is a central mediator of tissue fibrosis.[1][2] Upon ligand binding, the TGF-β receptor complex phosphorylates and activates Smad3, which then translocates to the nucleus to regulate the transcription of pro-fibrotic genes.[2] HIPK2 has been identified as a key potentiator of this pathway by physically associating with Smad3 and enhancing its transcriptional activity.[1][3] Genetic deletion of HIPK2 has been shown to attenuate kidney fibrosis in preclinical models, underscoring its importance in the fibrotic process. Therefore, the targeted inhibition of the HIPK2-Smad3 interaction presents a promising therapeutic strategy for fibrotic diseases.

This compound: Mechanism of Action and Selectivity

This compound was identified through a screening campaign to discover small molecules that could inhibit the transcriptional activity of Smad3. Subsequent mechanistic studies revealed that this compound does not function as a typical ATP-competitive kinase inhibitor. Instead, it binds directly to HIPK2, inducing a conformational change that allosterically interferes with its ability to interact with Smad3. This disruption of the HIPK2-Smad3 protein-protein interaction (PPI) is the primary mechanism by which this compound suppresses the downstream signaling of the TGF-β1/Smad3 pathway.

A key advantage of this compound's allosteric mechanism is its selectivity. By not targeting the highly conserved ATP-binding pocket of kinases, it avoids off-target effects associated with many kinase inhibitors. Crucially, this compound does not inhibit the kinase activity of HIPK2, nor does it affect HIPK2-mediated activation of other signaling pathways, such as the p53 tumor suppressor pathway. This selectivity profile suggests a favorable safety profile for this compound as a therapeutic agent.

Figure 1: Mechanism of this compound in the HIPK2-Smad3 Signaling Pathway.

In Vitro Efficacy

The inhibitory activity of this compound on the TGF-β1/Smad3 pathway has been demonstrated in various in vitro assays. In human renal tubular epithelial cells (hRTECs), pre-treatment with this compound effectively inhibited TGF-β1-induced phosphorylation of Smad3 and the subsequent expression of Smad3 target genes.

| Assay | Cell Line | Treatment | Effect of this compound |

| Smad3 Phosphorylation | hRTECs | TGF-β1 (10 ng/ml) for 20 min | Inhibition of Smad3 phosphorylation |

| Smad3 Target Gene Expression | hRTECs | TGF-β1 (5 ng/ml) for 6 hours | Repression of TGF-β-responsive genes |

| Smad3 Reporter Assay | HEK 293T | - | Attenuation of Smad3 activity (0-10 μM) |

| Drug Affinity Responsive Target Stability (DARTS) | HEK 293T | Pronase digestion | Protection of HIPK2 from degradation |

In Vivo Efficacy

The anti-fibrotic potential of this compound has been validated in two distinct mouse models of kidney fibrosis: the unilateral ureteral obstruction (UUO) model and the Tg26 mouse model of HIV-associated nephropathy. In both models, oral administration of this compound resulted in a significant reduction in renal fibrosis and deposition of extracellular matrix. This was accompanied by a decrease in Smad3 phosphorylation in the kidneys of treated animals.

| Animal Model | This compound Dosage | Duration | Key Findings |

| Unilateral Ureteral Obstruction (UUO) | 20 mg/kg, p.o. | Daily for 7 days post-surgery | Attenuated renal fibrosis development |

| Tg26 (HIV-associated nephropathy) | 20 mg/kg, p.o. | 4 weeks | Ameliorated proteinuria and kidney fibrosis |

Experimental Protocols

Drug Affinity Responsive Target Stability (DARTS) Assay

The DARTS assay is utilized to confirm the direct binding of a small molecule to its target protein.

Figure 2: Workflow for the DARTS Assay.

Methodology:

-

Prepare cell lysates from HEK 293T cells.

-

Incubate the lysates with either this compound (e.g., 30-100 μM) or a DMSO control.

-

Add a serial dilution of pronase to the lysates.

-

Allow the pronase to digest the proteins for a defined period.

-

Stop the reaction and separate the protein fragments by SDS-PAGE.

-

Perform a Western blot using an antibody specific for HIPK2.

-

Analyze the blot for the protection of HIPK2 from degradation in the presence of this compound compared to the DMSO control.

In Vitro Smad3 Phosphorylation Assay

This assay assesses the ability of this compound to inhibit TGF-β1-induced Smad3 phosphorylation in a cellular context.

Methodology:

-

Culture primary human renal tubular epithelial cells (hRTECs).

-

Pre-incubate the cells with this compound for 16 hours.

-

Stimulate the cells with TGF-β1 (10 ng/ml) for 20 minutes.

-

Lyse the cells and collect the protein extracts.

-

Perform Western blotting using antibodies against phosphorylated Smad3 (p-Smad3) and total Smad3.

-

Quantify the band intensities to determine the ratio of p-Smad3 to total Smad3.

In Vivo Unilateral Ureteral Obstruction (UUO) Model

The UUO model is a widely used method to induce renal fibrosis in rodents.

Methodology:

-

Anesthetize the mice (e.g., C57BL/6).

-

Perform a laparotomy to expose the left kidney and ureter.

-

Ligate the left ureter at two points.

-

Close the incision.

-

Administer this compound (20 mg/kg) or vehicle control daily by oral gavage for the duration of the study (e.g., 7 days).

-

At the end of the study, harvest the kidneys for histological analysis (e.g., Masson's trichrome staining for collagen deposition) and molecular analysis (e.g., Western blotting for p-Smad3 and α-SMA expression).

Future Directions and Analogs

While this compound has demonstrated proof-of-concept for the therapeutic targeting of the HIPK2-Smad3 interaction, it has been noted to have suboptimal potency and solubility for clinical development. This has led to the development of more potent analogs, such as SMS-0174, which exhibits a significantly improved in vitro IC50 for HIPK2-Smad3 disruption (<25 nM) and enhanced solubility. SMS-0174 has shown promise in preclinical models of Alport syndrome and HIV-associated nephropathy, with a favorable pharmacokinetic and safety profile.

Conclusion

This compound is a pioneering small molecule that validates the therapeutic potential of selectively inhibiting the HIPK2-Smad3 protein-protein interaction for the treatment of fibrotic diseases. Its unique allosteric mechanism of action provides a high degree of selectivity, sparing the kinase activity of HIPK2 and its other important cellular functions. The successful application of this compound in preclinical models of kidney fibrosis has paved the way for the development of next-generation inhibitors with improved pharmaceutical properties, bringing this novel anti-fibrotic strategy closer to clinical reality. This technical guide provides a foundational understanding of this compound for researchers and drug developers working to combat the significant unmet medical need of fibrosis.

References

BT173: A Novel Allosteric Inhibitor of HIPK2 Suppressing the TGF-β1/Smad3 Pathway

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of BT173, a novel small molecule inhibitor of Homeodomain Interacting Protein Kinase 2 (HIPK2). It details the mechanism of action, key experimental findings, and methodologies related to its suppression of the Transforming Growth Factor-beta 1 (TGF-β1)/Smad3 signaling pathway, a critical mediator of fibrosis.

Core Mechanism of Action

This compound acts as a potent and specific inhibitor of the TGF-β1/Smad3 pathway through a unique allosteric mechanism.[1][2][3][4] Unlike typical kinase inhibitors that compete for ATP binding, this compound binds to HIPK2 and disrupts its interaction with Smad3.[1] This interference prevents the TGF-β1-induced phosphorylation of Smad3, a key step in the activation of the signaling cascade. Consequently, the downstream transcriptional activity of Smad3 and the expression of pro-fibrotic genes are significantly attenuated. Notably, this compound's mechanism is highly specific, as it does not inhibit the kinase activity of HIPK2 itself, thereby potentially avoiding off-target effects associated with broad kinase inhibition.

Below is a diagram illustrating the proposed mechanism of action of this compound in the context of the TGF-β1/Smad3 signaling pathway.

Quantitative Data Summary

The efficacy of this compound in inhibiting the TGF-β1/Smad3 pathway has been demonstrated through various in vitro and in vivo studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro Inhibition of Smad3 Reporter Activity by this compound

| Treatment Condition | This compound Concentration (μM) | Inhibition of SBE4-Luc Activity (%) |

|---|---|---|

| Vehicle | 3.3 | ~40% |

| Vehicle | 10 | ~70% |

| TGF-β1 | 1.0 | ~40% |

| TGF-β1 | 3.3 | ~60% |

| TGF-β1 | 10 | ~75% |

Data derived from studies on Smad-responsive luciferase reporter assays in kidney tubular cells.

Table 2: In Vitro Inhibition of TGF-β1-induced Smad3 Phosphorylation

| Cell Type | TGF-β1 Stimulation | This compound Pretreatment | Outcome |

|---|---|---|---|

| Primary hRTECs | 5 ng/ml for 20 mins | Increasing doses | Progressive inhibition of Smad3 phosphorylation |

hRTECs: human Renal Tubular Epithelial Cells.

Table 3: In Vivo Efficacy of this compound in Animal Models of Renal Fibrosis

| Animal Model | This compound Administration | Key Findings |

|---|---|---|

| Unilateral Ureteral Obstruction (UUO) | Yes | Decreased Smad3 phosphorylation, mitigated renal fibrosis and extracellular matrix deposition |

| Tg26 (HIV-associated nephropathy) | Yes | Decreased Smad3 phosphorylation, mitigated renal fibrosis and extracellular matrix deposition |

Data from in vivo studies demonstrating the therapeutic potential of this compound.

Experimental Protocols

This section outlines the detailed methodologies for the key experiments cited in the evaluation of this compound.

Cell Culture and Treatment

-

Cell Line: Primary human Renal Tubular Epithelial Cells (hRTECs) were utilized.

-

Culture Conditions: Cells were maintained in an appropriate growth medium supplemented with necessary factors and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Treatment: For inhibition studies, cells were pretreated with varying concentrations of this compound (e.g., 1.0, 3.3, 10 μM) or vehicle (DMSO) for a specified duration before stimulation.

-

TGF-β1 Stimulation: Following pretreatment, cells were stimulated with recombinant human TGF-β1 (e.g., 5 ng/ml) for a defined period (e.g., 20 minutes for phosphorylation assays) to induce the Smad3 pathway.

Smad3-Responsive Luciferase Reporter Assay (SBE4-Luc)

This assay quantifies the transcriptional activity of Smad3.

-

Protocol:

-

Kidney tubular cells were seeded in multi-well plates.

-

Cells were transiently transfected with the SBE4-Luc reporter plasmid, which contains multiple copies of the Smad-binding element driving the expression of the luciferase gene.

-

Post-transfection, cells were pretreated with this compound or vehicle.

-

Cells were then stimulated with TGF-β1.

-

After the stimulation period, cells were lysed, and the luciferase activity was measured using a luminometer.

-

The relative light units were normalized to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency.

-

Western Blotting for Phospho-Smad3

This technique is used to detect and quantify the levels of phosphorylated Smad3.

-

Protocol:

-

Following treatment with this compound and/or TGF-β1, cells were washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration in the lysates was determined using a BCA protein assay.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

The membrane was incubated overnight at 4°C with a primary antibody specific for phosphorylated Smad3 (p-Smad3).

-

After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

The membrane was stripped and re-probed with an antibody for total Smad3 and a loading control (e.g., GAPDH or β-actin) for normalization.

-

In Vivo Animal Models of Renal Fibrosis

-

Models:

-

Unilateral Ureteral Obstruction (UUO): A widely used model where one ureter is surgically ligated, leading to progressive renal fibrosis in the obstructed kidney.

-

Tg26 Mice: A transgenic mouse model of HIV-associated nephropathy that develops severe renal disease, including fibrosis.

-

-

This compound Administration: this compound was administered to the animals, typically via intraperitoneal injection or oral gavage, at specified doses and for a defined treatment period.

-

Outcome Assessment:

-

Histology: Kidneys were harvested, fixed in formalin, and embedded in paraffin. Sections were stained with Masson's trichrome or Picrosirius red to assess the extent of collagen deposition and fibrosis.

-

Immunohistochemistry/Immunofluorescence: Staining for markers of fibrosis (e.g., fibronectin, collagen I) and p-Smad3 was performed to evaluate the effect of this compound on these parameters in the kidney tissue.

-

Gene Expression Analysis: RNA was extracted from kidney tissue to quantify the expression of pro-fibrotic genes (e.g., Col1a1, Acta2) using quantitative real-time PCR (qRT-PCR).

-

Protein Analysis: Western blotting was performed on kidney tissue lysates to measure the levels of p-Smad3 and other relevant proteins.

-

Conclusion

This compound represents a promising therapeutic candidate for fibrotic diseases, particularly those driven by the TGF-β1/Smad3 pathway, such as chronic kidney disease. Its unique allosteric mechanism of inhibiting the HIPK2-Smad3 interaction offers a targeted approach to suppress this pro-fibrotic signaling cascade. The robust preclinical data from both in vitro and in vivo models provide a strong rationale for its further development as an anti-fibrotic therapy. Future research and clinical trials will be crucial to ascertain the safety and efficacy of this compound in human patients.

References

- 1. A Novel Inhibitor of Homeodomain Interacting Protein Kinase 2 Mitigates Kidney Fibrosis through Inhibition of the TGF-β1/Smad3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Novel Inhibitor of Homeodomain Interacting Protein Kinase 2 Mitigates Kidney Fibrosis through Inhibition of the TGF- β 1/Smad3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. file.glpbio.com [file.glpbio.com]

BT173: A Novel Therapeutic Candidate for Chronic Kidney Disease

A deep dive into the preclinical evidence and mechanism of action of BT173, a promising allosteric inhibitor of HIPK2, in validated models of chronic kidney disease.

This technical guide provides a comprehensive overview of the small molecule inhibitor this compound and its role in mitigating kidney fibrosis, a hallmark of chronic kidney disease (CKD). We will delve into its unique mechanism of action, summarize key preclinical findings in established CKD models, and provide detailed experimental protocols for the cited studies. This document is intended for researchers, scientists, and drug development professionals in the field of nephrology and fibrosis.

Core Mechanism of Action: Targeting the TGF-β1/Smad3 Pathway

This compound is a potent and specific inhibitor of homeodomain-interacting protein kinase 2 (HIPK2).[1][2] Unlike conventional kinase inhibitors, this compound functions as an allosteric inhibitor. It binds to HIPK2 and disrupts its protein-protein interaction with Smad3, a key downstream mediator of the pro-fibrotic transforming growth factor-beta 1 (TGF-β1) signaling pathway.[1][3][4] This targeted disruption prevents the phosphorylation and subsequent activation of Smad3, thereby inhibiting the transcription of pro-fibrotic genes. A crucial aspect of this compound's profile is that it does not inhibit the kinase activity of HIPK2, nor does it affect p53 activation, which may circumvent potential side effects associated with broad kinase inhibition.

Below is a diagram illustrating the signaling pathway targeted by this compound.

Caption: Mechanism of this compound in inhibiting the TGF-β1/Smad3 signaling pathway.

Preclinical Efficacy in Chronic Kidney Disease Models

This compound has demonstrated significant anti-fibrotic effects in two well-established murine models of chronic kidney disease: the Unilateral Ureteral Obstruction (UUO) model and the Tg26 mouse model of HIV-associated nephropathy.

Unilateral Ureteral Obstruction (UUO) Model

The UUO model is a widely used in vivo model to study renal fibrosis. In this model, this compound administration has been shown to significantly attenuate the development of renal fibrosis.

| Parameter | Vehicle Control | This compound (20 mg/kg) | Outcome |

| Smad3 Phosphorylation | Increased | Significantly Decreased | Inhibition of the target pathway |

| α-SMA Expression | Increased | Significantly Decreased | Reduction in myofibroblast activation |

| Renal Fibrosis | Severe | Significantly Attenuated | Anti-fibrotic effect |

Data summarized from preclinical studies.

Tg26 Mouse Model

The Tg26 mouse model represents a model of HIV-associated nephropathy, which is characterized by heavy proteinuria and progressive kidney fibrosis. Treatment with this compound in this model has shown promising results in improving renal function and reducing fibrosis.

| Parameter | Vehicle Control | This compound (20 mg/kg) | Outcome |

| Proteinuria | High | Significantly Reduced | Improvement in kidney function |

| Kidney Fibrosis | Severe | Ameliorated | Anti-fibrotic effect |

Data summarized from preclinical studies.

Experimental Protocols

In Vitro Studies: Human Renal Tubular Epithelial Cells (hRTECs)

Cell Culture and Treatment: Primary hRTECs are cultured in renal epithelial cell growth medium. For experiments, cells are serum-starved overnight and then pre-treated with this compound (typically 0-10 µM) for 1 hour before stimulation with TGF-β1 (typically 2 ng/mL) for various time points.

Western Blot Analysis: Cell lysates are collected and subjected to SDS-PAGE, followed by transfer to a PVDF membrane. Membranes are probed with primary antibodies against phosphorylated Smad3 (pSmad3), total Smad3, and a loading control (e.g., GAPDH).

Gene Expression Analysis (qPCR): RNA is extracted from cells and reverse-transcribed to cDNA. Quantitative PCR is performed using primers for Smad3 target genes (e.g., PAI-1, Collagen I) to assess changes in gene expression.

In Vivo Studies: Animal Models

Unilateral Ureteral Obstruction (UUO) Model:

-

Animals: Male C57BL/6 mice, 8-10 weeks old.

-

Surgical Procedure: Mice are anesthetized, and the left ureter is ligated at two points. Sham-operated animals undergo the same procedure without ligation.

-

This compound Administration: this compound is administered daily via oral gavage (p.o.) at a dose of 20 mg/kg, starting on the day of surgery and continuing for 7 days. The vehicle control group receives the same volume of the vehicle solution.

-

Tissue Collection and Analysis: At day 7 post-surgery, kidneys are harvested. One portion is fixed in formalin for histological analysis (Masson's trichrome and Picrosirius red staining for fibrosis), and another portion is snap-frozen for protein and RNA extraction for Western blot (pSmad3, α-SMA) and qPCR analysis.

Tg26 Mouse Model:

-

Animals: Tg26 mice and their wild-type littermates.

-

This compound Administration: this compound is administered daily via oral gavage (p.o.) at a dose of 20 mg/kg for 4 weeks.

-

Functional Assessment: Urine is collected at baseline and at the end of the treatment period to measure proteinuria (albumin-to-creatinine ratio).

-

Tissue Collection and Analysis: At the end of the study, kidneys are harvested for histological and molecular analysis as described for the UUO model.

Below is a diagram illustrating the general experimental workflow for in vivo studies.

Caption: General experimental workflow for in vivo evaluation of this compound.

Conclusion

This compound represents a novel therapeutic strategy for chronic kidney disease by specifically targeting the HIPK2-Smad3 interaction within the pro-fibrotic TGF-β1 pathway. Preclinical data from in vitro and in vivo models strongly support its anti-fibrotic efficacy. The targeted nature of this compound, which avoids direct kinase inhibition, suggests a favorable safety profile. Further development and clinical investigation of this compound and its analogs are warranted to explore its full therapeutic potential in patients with chronic kidney disease.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Immunomart [immunomart.com]

- 3. A Novel Inhibitor of Homeodomain Interacting Protein Kinase 2 Mitigates Kidney Fibrosis through Inhibition of the TGF-β1/Smad3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound (BT-173) | HIPK2-Smad3 inhibitor | Probechem Biochemicals [probechem.com]

A Technical Guide to BT173: A Chemical Probe for the HIPK2-Smad3 Protein-Protein Interaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

The interaction between Homeodomain-Interacting Protein Kinase 2 (HIPK2) and Smad3 is a critical node in the transforming growth factor-beta (TGF-β) signaling pathway, a key driver of fibrosis in various organs, including the kidneys.[1][2][3] The development of chemical probes to specifically modulate this protein-protein interaction (PPI) is of significant interest for both basic research and therapeutic development. This technical guide provides an in-depth overview of BT173, a novel small molecule chemical probe that allosterically inhibits the HIPK2-Smad3 interaction, and its more potent analog, SMS-0174.

Chemical Probe Profile: this compound and SMS-0174

This compound was identified through a screening campaign utilizing a Smad3 reporter assay and was found to specifically inhibit the TGF-β1/Smad3 pathway by disrupting the HIPK2-Smad3 PPI.[2] A key feature of this compound is its allosteric mechanism of action, which allows it to inhibit the profibrotic activity of HIPK2 without affecting its kinase activity, thus potentially avoiding off-target effects associated with kinase inhibition.[1] While this compound demonstrated efficacy, it was noted to have suboptimal physicochemical properties, such as poor solubility. This led to the development of more potent and soluble analogs, including SMS-0174.

Quantitative Data

The following tables summarize the available quantitative data for this compound and its analog SMS-0174.

Table 1: In Vitro and Cellular Activity of HIPK2-Smad3 Interaction Probes

| Compound | Assay | Target | Activity | Source |

| This compound | Smad3 Reporter Assay (HEK293T cells) | HIPK2-Smad3 mediated transcription | ~40% inhibition @ 1.0 µM | |

| ~60% inhibition @ 3.3 µM | ||||

| ~75% inhibition @ 10 µM | ||||

| SMS-0174 | Surface Plasmon Resonance (SPR) | HIPK2-Smad3 Disruption | IC50 < 25 nM | |

| Luciferase Cell Reporter TGF-β Assay | Cellular Target Engagement | IC50 < 200 nM |

Table 2: In Vivo Administration of this compound

| Animal Model | Disease | Dosage | Administration Route | Study Duration | Outcome | Source |

| Mouse | Unilateral Ureteral Obstruction (UUO) | 20 mg/kg | Oral gavage, daily | 7 or 14 days | Attenuation of renal fibrosis | |

| Tg26 Mouse | HIV-Associated Nephropathy | 20 mg/kg | Oral gavage | 4 weeks | Amelioration of proteinuria and kidney fibrosis |

Signaling Pathway

The TGF-β signaling pathway plays a central role in cellular processes like growth, differentiation, and extracellular matrix (ECM) production. In the context of fibrosis, TGF-β1 binding to its receptor leads to the phosphorylation and activation of Smad3. Activated Smad3 then translocates to the nucleus to regulate the transcription of profibrotic genes. HIPK2 acts as a co-activator in this process by directly interacting with Smad3, enhancing its transcriptional activity. This compound disrupts this critical interaction.

Caption: TGF-β signaling pathway and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of this compound.

Smad3 Luciferase Reporter Assay

This assay is used to quantify the transcriptional activity of Smad3 in response to TGF-β stimulation and to assess the inhibitory effect of compounds like this compound.

Workflow:

Caption: Workflow for the Smad3 Luciferase Reporter Assay.

Protocol:

-

Cell Culture: Seed HEK293T cells in a 96-well plate at an appropriate density.

-

Transfection: Transfect the cells with a Smad-responsive element (SBE) luciferase reporter plasmid (e.g., SBE4-Luc). A constitutively expressed Renilla luciferase vector can be co-transfected for normalization.

-

Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle (DMSO). Incubate for a specified period (e.g., 1 hour).

-

Stimulation: Add TGF-β1 to the wells to a final concentration of 5 ng/mL to stimulate Smad3 activity.

-

Lysis and Measurement: After an incubation period (e.g., 16-24 hours), lyse the cells and measure firefly and Renilla luciferase activity using a luminometer and a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage inhibition of Smad3 activity by this compound compared to the vehicle-treated, TGF-β1-stimulated control.

Drug Affinity Responsive Target Stability (DARTS)

DARTS is a technique used to confirm the direct binding of a small molecule to its protein target. The principle is that small molecule binding can stabilize the protein, making it more resistant to proteolysis.

Workflow:

Caption: Workflow for the Drug Affinity Responsive Target Stability (DARTS) Assay.

Protocol:

-

Lysate Preparation: Prepare a total protein lysate from a suitable cell line (e.g., HEK293T cells).

-

Compound Incubation: Aliquot the lysate and incubate with this compound (e.g., 100 µM) or vehicle (DMSO) for 1 hour at room temperature.

-

Protease Digestion: Add a protease, such as pronase, to the lysates at a concentration that results in partial digestion of the total protein. Incubate for a short period (e.g., 10-20 minutes).

-

Quench Reaction: Stop the digestion by adding a protease inhibitor cocktail and SDS-PAGE loading buffer, followed by boiling.

-

Western Blot Analysis: Separate the proteins by SDS-PAGE and perform a Western blot to detect the target protein, HIPK2. Increased band intensity for HIPK2 in the this compound-treated sample compared to the vehicle control indicates protection from proteolysis and therefore, direct binding.

Co-Immunoprecipitation (Co-IP) to Assess HIPK2-Smad3 Interaction

Co-IP is used to determine if two proteins interact within a cell. In this context, it is used to demonstrate that this compound disrupts the interaction between HIPK2 and Smad3.

Workflow:

Caption: Workflow for Co-Immunoprecipitation of HIPK2 and Smad3.

Protocol:

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T) and transfect with a plasmid encoding an epitope-tagged HIPK2 (e.g., 6xHis-HIPK2).

-

Compound Treatment: Treat the cells with increasing concentrations of this compound or vehicle (DMSO) for a specified duration.

-

Cell Lysis: Lyse the cells in a buffer that preserves protein-protein interactions.

-

Immunoprecipitation: Add an antibody against the epitope tag (e.g., anti-His antibody) conjugated to beads (e.g., protein A/G or magnetic beads) to the cell lysates. Incubate to allow the antibody to bind to the tagged HIPK2.

-

Washing: Pellet the beads and wash several times with lysis buffer to remove non-specifically bound proteins.

-

Elution and Western Blot: Elute the bound proteins from the beads and analyze the eluate by SDS-PAGE and Western blotting using an antibody specific for Smad3. A decrease in the amount of co-immunoprecipitated Smad3 in the this compound-treated samples indicates disruption of the HIPK2-Smad3 interaction.

-

Antibodies for Western Blot:

-

Phospho-Smad3 (e.g., Cell Signaling #9520)

-

Total Smad3 (e.g., Cell Signaling #9523)

-

HIPK2 (e.g., Cell Signaling #5091)

-

6xHis tag (e.g., Abcam #ab137839)

-

-

Conclusion

This compound and its analogs represent valuable chemical probes for studying the role of the HIPK2-Smad3 interaction in TGF-β signaling and fibrosis. Their allosteric mechanism of action provides a specific tool to dissect this pathway, and their efficacy in preclinical models of kidney fibrosis highlights their potential as starting points for the development of novel anti-fibrotic therapies. The experimental protocols detailed in this guide provide a framework for researchers to utilize these probes in their own investigations into the complex mechanisms of fibrotic diseases.

References

- 1. Small Molecule Allosteric Inhibitor of HIPK2 as a Novel Therapy against Kidney Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Novel Inhibitor of Homeodomain Interacting Protein Kinase 2 Mitigates Kidney Fibrosis through Inhibition of the TGF-β1/Smad3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Novel Inhibitor of Homeodomain Interacting Protein Kinase 2 Mitigates Kidney Fibrosis through Inhibition of the TGF- β 1/Smad3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Modulatory Effect of BT173 on Extracellular Matrix Deposition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BT173 is a novel small molecule inhibitor of homeodomain-interacting protein kinase 2 (HIPK2) that has demonstrated significant potential in mitigating tissue fibrosis, particularly in the context of kidney disease. This technical guide provides an in-depth overview of the mechanism of action of this compound and its impact on extracellular matrix (ECM) deposition. Experimental evidence from in vitro and in vivo studies is presented, along with detailed protocols for key assays and visualizations of the relevant signaling pathways. The data collectively underscore the therapeutic promise of this compound as an anti-fibrotic agent by targeting the TGF-β1/Smad3 signaling axis.

Introduction

Fibrosis, characterized by the excessive accumulation of extracellular matrix components, is a pathological hallmark of numerous chronic diseases, leading to organ dysfunction and failure. The transforming growth factor-beta 1 (TGF-β1) signaling pathway, particularly through its downstream mediator Smad3, is a central driver of fibrosis. Homeodomain-interacting protein kinase 2 (HIPK2) has been identified as a critical co-factor that potentiates Smad3 activity. This compound has emerged as a selective inhibitor of the HIPK2-Smad3 interaction, offering a targeted approach to disrupt the fibrotic cascade. This document outlines the core scientific findings related to this compound's effect on ECM deposition.

Mechanism of Action of this compound

This compound functions as an allosteric inhibitor of HIPK2. Unlike conventional kinase inhibitors, this compound does not block the catalytic activity of HIPK2. Instead, it binds to HIPK2 and conformationally alters the protein, thereby interfering with its ability to associate with Smad3.[1][2] This disruption of the HIPK2-Smad3 protein-protein interaction is the cornerstone of this compound's anti-fibrotic effect. By preventing the formation of this complex, this compound inhibits the subsequent phosphorylation and activation of Smad3, a key step in the TGF-β1 signaling pathway that leads to the transcription of pro-fibrotic genes, including those encoding for various ECM components.[1][3][4]

Signaling Pathway Diagram

Caption: Mechanism of action of this compound in inhibiting the TGF-β1/Smad3 signaling pathway.

Data Presentation: Effect of this compound on ECM-Related Gene Expression

Quantitative analysis of gene expression in human renal tubular epithelial cells treated with this compound demonstrates a dose-dependent inhibition of TGF-β1-induced transcription of key ECM components.

| Gene | Treatment | Fold Change (vs. Control) | Reference |

| Collagen I | TGF-β1 | ~4.5 | Liu R, et al. 2017 |

| TGF-β1 + this compound (1 µM) | ~3.0 | Liu R, et al. 2017 | |

| TGF-β1 + this compound (10 µM) | ~1.5 | Liu R, et al. 2017 | |

| Fibronectin | TGF-β1 | ~3.0 | Liu R, et al. 2017 |

| TGF-β1 + this compound (1 µM) | ~2.0 | Liu R, et al. 2017 | |

| TGF-β1 + this compound (10 µM) | ~1.0 | Liu R, et al. 2017 |

Data are approximate values derived from published graphical representations and serve for illustrative purposes.

Experimental Protocols

In Vivo Model: Unilateral Ureteral Obstruction (UUO)

The UUO model is a widely used method to induce renal fibrosis.

Workflow Diagram:

Caption: Experimental workflow for the Unilateral Ureteral Obstruction (UUO) model.

Protocol:

-

Anesthesia: Anesthetize adult male C57BL/6 mice with an appropriate anesthetic agent (e.g., isoflurane).

-

Surgical Procedure: Make a midline abdominal incision to expose the kidneys. Isolate the left ureter and ligate it at two points using 4-0 silk suture. The contralateral (right) kidney serves as an internal control. For sham-operated animals, the ureter is mobilized but not ligated.

-

Treatment: Administer this compound (20 mg/kg) or vehicle control daily via oral gavage, starting one day post-surgery.

-

Tissue Collection: At 7 or 14 days post-surgery, euthanize the mice and perfuse the kidneys with phosphate-buffered saline (PBS). Harvest the kidneys for subsequent analysis.

Histological Analysis of ECM Deposition

Masson's Trichrome Staining:

-

Tissue Preparation: Fix kidney tissue in 10% neutral buffered formalin and embed in paraffin. Cut 4-µm sections and mount on slides.

-

Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to distilled water.

-

Staining:

-

Mordant in Bouin's solution at 56°C for 1 hour.

-

Rinse in running tap water until the yellow color disappears.

-

Stain in Weigert's iron hematoxylin for 10 minutes.

-

Stain in Biebrich scarlet-acid fuchsin for 5 minutes.

-

Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes.

-

Stain in aniline blue solution for 5-10 minutes.

-

Differentiate in 1% acetic acid for 1 minute.

-

-

Dehydration and Mounting: Dehydrate through graded ethanol, clear in xylene, and mount with a synthetic resin.

-

Result: Collagen fibers are stained blue, nuclei are black, and cytoplasm is red.

-

Sirius Red Staining:

-

Tissue Preparation: As per Masson's Trichrome.

-

Staining:

-

Stain in Picro-Sirius Red solution for 1 hour.

-

Wash in two changes of acidified water.

-

-

Dehydration and Mounting: As per Masson's Trichrome.

-

Result: Collagen fibers are stained red. When viewed under polarized light, thick collagen fibers appear orange-red, and thin fibers appear green.

-

Western Blot for Phosphorylated Smad3

-

Protein Extraction: Homogenize kidney tissue or lyse cultured cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate 30-50 µg of protein on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation:

-

Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate with primary antibodies against phospho-Smad3 (Ser423/425) and total Smad3 overnight at 4°C.

-

Wash with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Quantitative Real-Time PCR (qRT-PCR)

-

RNA Extraction and cDNA Synthesis: Extract total RNA from kidney tissue or cells using TRIzol reagent. Synthesize cDNA from 1 µg of RNA using a reverse transcription kit.

-

qPCR: Perform qPCR using SYBR Green master mix and primers for target genes (e.g., Col1a1, Fn1) and a housekeeping gene (e.g., Gapdh).

-

Analysis: Calculate relative gene expression using the 2-ΔΔCt method.

Co-Immunoprecipitation (Co-IP) for HIPK2-Smad3 Interaction

Logical Relationship Diagram:

Caption: Logical flow of a co-immunoprecipitation experiment to assess this compound's effect.

Protocol:

-

Cell Lysis: Lyse cells (e.g., HEK293T overexpressing tagged HIPK2) in a non-denaturing lysis buffer.

-

Pre-clearing: Pre-clear the lysate with Protein A/G beads to reduce non-specific binding.

-

This compound Treatment: Incubate the lysate with this compound or vehicle (DMSO) for 1 hour at 4°C.

-

Immunoprecipitation: Add an anti-HIPK2 antibody and incubate overnight at 4°C. Add fresh Protein A/G beads and incubate for another 2-4 hours.

-

Washing: Pellet the beads and wash several times with lysis buffer.

-

Elution: Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

-

Western Blot Analysis: Analyze the eluate by Western blotting using an anti-Smad3 antibody. A reduction in the Smad3 band in the this compound-treated sample indicates disruption of the HIPK2-Smad3 interaction.

Conclusion

This compound represents a promising therapeutic candidate for fibrotic diseases by selectively targeting the HIPK2-Smad3 interaction. This allosteric inhibition mechanism effectively downregulates the pro-fibrotic TGF-β1/Smad3 signaling pathway, leading to a reduction in the deposition of extracellular matrix components. The experimental data and protocols outlined in this guide provide a comprehensive resource for researchers and drug development professionals interested in the evaluation and further development of this compound and similar anti-fibrotic compounds.

References

Understanding BT173's Target Engagement: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target engagement and mechanism of action of BT173, a novel small molecule inhibitor of Homeodomain Interacting Protein Kinase 2 (HIPK2). The information presented herein is intended for researchers, scientists, and professionals involved in drug development and the study of fibrotic diseases.

Introduction to this compound and its Therapeutic Rationale

This compound is a first-in-class, orally bioavailable small molecule that has demonstrated significant anti-fibrotic effects in preclinical models of kidney disease.[1][2][3] Fibrosis, characterized by the excessive accumulation of extracellular matrix, is a pathological hallmark of many chronic diseases, leading to organ dysfunction and failure. The transforming growth factor-beta (TGF-β) signaling pathway, particularly through its downstream effector Smad3, is a central driver of the fibrotic process. This compound was developed to specifically target a key regulator of this pathway, HIPK2.

Core Mechanism of Action: Allosteric Inhibition of the HIPK2-Smad3 Interaction

This compound's primary mechanism of action is the allosteric inhibition of the protein-protein interaction between HIPK2 and Smad3.[2][4] Unlike conventional kinase inhibitors that block the ATP-binding site, this compound binds to HIPK2 at a site distinct from the kinase domain. This binding event induces a conformational change in HIPK2, thereby preventing its association with Smad3.

A critical feature of this compound's action is that it does not inhibit the intrinsic kinase activity of HIPK2. This selective disruption of the HIPK2-Smad3 interaction allows this compound to specifically block the pro-fibrotic signaling cascade mediated by TGF-β/Smad3 without affecting other HIPK2-dependent cellular functions, such as p53 activation and tumor suppression.

Below is a diagram illustrating the signaling pathway targeted by this compound.

Caption: TGF-β1 signaling pathway and the inhibitory action of this compound.

Quantitative Data on Target Engagement and Activity

The following tables summarize the available quantitative data for this compound and its potent analog, SMS-0174.

Table 1: In Vitro Activity

| Compound | Assay | Target | IC50 | Reference |

| This compound | Smad3 Reporter Assay | TGF-β/Smad3-dependent transcription | Attenuates activity at 0-10 µM | |

| SMS-0174 | Surface Plasmon Resonance (SPR) | HIPK2-SMAD3 Disruption | < 25 nM | |

| SMS-0174 | Luciferase Cell Reporter Assay | Cellular Target Engagement | < 200 nM |

Table 2: In Vivo Efficacy in Preclinical Models

| Compound | Animal Model | Dosing | Key Outcomes | Reference |

| This compound | Unilateral Ureteral Obstruction (UUO) Mice | 20 mg/kg, p.o., daily for 7 days | Attenuated renal fibrosis | |

| This compound | Tg26 Mice (HIV-associated nephropathy) | 20 mg/kg, p.o., for 4 weeks | Ameliorated proteinuria and kidney fibrosis | |

| SMS-0174 | Tg26 Mice (HIV-associated nephropathy) | 90 mg/kg, p.o., q.d. for 4 weeks | Improved kidney function and reduced fibrosis | |

| SMS-0174 | Col4a3-/- Alport Syndrome Mice | 60 mg/kg, p.o., q.d. for 6 weeks | Decreased fibrosis, improved kidney function, and prolonged survival |

Experimental Protocols

Detailed experimental protocols for the key assays used to characterize this compound's target engagement are outlined below.

4.1. Smad3 Reporter Assay

This cell-based assay is used to quantify the transcriptional activity of Smad3 in response to TGF-β stimulation and to assess the inhibitory effect of compounds like this compound.

-

Principle: Cells are co-transfected with a reporter plasmid containing Smad-binding elements (SBE) upstream of a luciferase gene, and a plasmid expressing HIPK2. In the presence of TGF-β, activated Smad3 binds to the SBE and drives the expression of luciferase. The luminescence produced by luciferase is proportional to Smad3 transcriptional activity.

-

Workflow:

-

HEK293T cells are seeded in multi-well plates.

-

Cells are transfected with the SBE4-Luc reporter plasmid and a HIPK2 expression vector.

-

Cells are treated with varying concentrations of this compound or vehicle control.

-

TGF-β1 is added to stimulate the signaling pathway.

-

After incubation, cells are lysed, and luciferase activity is measured using a luminometer.

-

Data is normalized to a control (e.g., DMSO-treated cells) to determine the fold change in Smad3 activity.

-

Caption: Workflow for the Smad3 Reporter Assay.

4.2. Drug Affinity Responsive Target Stability (DARTS)

DARTS is a technique used to identify the protein target of a small molecule by exploiting the principle that a protein becomes more resistant to proteolysis when bound to a ligand.

-

Principle: Cell lysates are treated with the small molecule of interest (this compound) and then subjected to limited proteolysis by a protease (e.g., pronase). If the small molecule binds to a specific protein (HIPK2), it stabilizes the protein's structure, making it less susceptible to digestion. The differential protein degradation pattern between treated and untreated samples is then analyzed by Western blotting.

-

Workflow:

-

Prepare cell lysates (e.g., from HEK293T cells).

-

Incubate lysates with varying concentrations of this compound or vehicle control.

-

Add a protease (pronase) to induce limited digestion.

-

Stop the digestion reaction.

-

Analyze the protein samples by SDS-PAGE and Western blotting using an antibody against the putative target protein (HIPK2).

-

A reduction in the degradation of the target protein in the presence of the compound indicates a direct binding interaction.

-

Caption: Workflow for the Drug Affinity Responsive Target Stability (DARTS) assay.

4.3. In Vivo Efficacy Studies

The anti-fibrotic effects of this compound are evaluated in established animal models of kidney fibrosis.

-

Models:

-

Unilateral Ureteral Obstruction (UUO): A widely used model where one ureter is surgically ligated, leading to rapid and progressive fibrosis in the obstructed kidney.

-

Tg26 Mice: A transgenic mouse model of HIV-associated nephropathy (HIVAN) that develops progressive kidney disease, including fibrosis.

-

-

General Protocol:

-

Induce kidney disease in the animal model.

-

Administer this compound or vehicle control to the animals, typically via oral gavage, for a specified duration.

-

Monitor animal health and collect biological samples (e.g., urine for proteinuria analysis).

-

At the end of the study, euthanize the animals and harvest the kidneys.

-

Analyze the kidneys for markers of fibrosis through:

-

Histology: Staining of kidney sections (e.g., with Picrosirius Red) to visualize and quantify collagen deposition.

-

Western Blotting: To measure the protein levels of fibrosis markers (e.g., α-SMA, fibronectin) and the phosphorylation status of Smad3.

-

qPCR: To measure the mRNA expression of pro-fibrotic genes.

-

-

Conclusion

This compound represents a novel therapeutic approach for the treatment of fibrotic diseases. Its unique allosteric mechanism of inhibiting the HIPK2-Smad3 interaction provides a high degree of specificity for the pro-fibrotic TGF-β pathway. The preclinical data generated to date strongly support its potential as an anti-fibrotic agent and warrant further investigation in clinical settings. The development of more potent and soluble analogs like SMS-0174 further underscores the promise of this therapeutic strategy.

References

- 1. researchgate.net [researchgate.net]

- 2. A Novel Inhibitor of Homeodomain Interacting Protein Kinase 2 Mitigates Kidney Fibrosis through Inhibition of the TGF-β1/Smad3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Novel Inhibitor of Homeodomain Interacting Protein Kinase 2 Mitigates Kidney Fibrosis through Inhibition of the TGF- β 1/Smad3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

BT173 for Basic Research in Fibrosis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of BT173, a novel small molecule inhibitor of Homeodomain Interacting Protein Kinase 2 (HIPK2), for basic research in the field of fibrosis. This compound presents a targeted approach to mitigating fibrotic processes by specifically disrupting the pro-fibrotic Transforming Growth Factor-beta 1 (TGF-β1)/Smad3 signaling pathway. This document details the mechanism of action of this compound, its effects in preclinical models, and provides detailed protocols for key experimental procedures to facilitate further research.

Mechanism of Action

This compound acts as a specific inhibitor of HIPK2. Unlike conventional kinase inhibitors, this compound does not block the catalytic activity of HIPK2. Instead, it functions allosterically by binding to HIPK2 and preventing its interaction with Smad3.[1][2][3] This targeted disruption of the HIPK2-Smad3 protein-protein interaction is critical, as it selectively inhibits the downstream signaling cascade that leads to the expression of pro-fibrotic genes, without affecting the other functions of HIPK2, such as those related to p53 activation.[3]

Signaling Pathway

The signaling pathway affected by this compound is central to the progression of fibrosis. TGF-β1, a key pro-fibrotic cytokine, activates its receptor, which in turn phosphorylates Smad3. Phosphorylated Smad3 (p-Smad3) then translocates to the nucleus and, in conjunction with other transcription factors, drives the expression of genes encoding extracellular matrix proteins, such as collagen I, and myofibroblast markers, like alpha-smooth muscle actin (α-SMA). HIPK2 potentiates this pathway by interacting with and further activating Smad3. This compound intervenes at this critical juncture, preventing the HIPK2-mediated enhancement of Smad3 activity and thereby attenuating the fibrotic response.

Quantitative Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound from in vitro and in vivo studies.

Table 1: In Vitro Efficacy of this compound on Smad3 Reporter Activity

| Treatment Condition | This compound Concentration (µM) | Inhibition of SBE-Luc Activity |

| Vehicle | 3.3 | ~40% |

| Vehicle | 10 | ~70% |

| TGF-β1 | 1.0 | ~40% |

| TGF-β1 | 3.3 | ~60% |

| TGF-β1 | 10 | ~75% |

Data derived from a Smad-binding element luciferase (SBE-Luc) reporter assay in human renal tubular epithelial cells.

Table 2: In Vivo Efficacy of this compound in Mouse Models of Renal Fibrosis

| Animal Model | Treatment | Key Fibrotic Markers | Outcome |

| Unilateral Ureteral Obstruction (UUO) | This compound | Collagen I, α-SMA, p-Smad3 | Significant attenuation of renal fibrosis |

| Tg26 (HIV-associated nephropathy) | This compound | Collagen I, α-SMA, p-Smad3 | Significant attenuation of renal fibrosis |

Qualitative assessment based on histological staining and Western blot analysis.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the investigation of this compound in a research setting.

Co-Immunoprecipitation of HIPK2 and Smad3

This protocol details the procedure to assess the inhibitory effect of this compound on the interaction between HIPK2 and Smad3.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibody against HIPK2 (for immunoprecipitation)

-

Antibody against Smad3 (for Western blotting)

-

Protein A/G magnetic beads

-

This compound

-

DMSO (vehicle control)

-

SDS-PAGE gels and transfer system

-

Western blot detection reagents

Procedure:

-

Culture cells (e.g., HEK293T) and treat with either this compound or DMSO for the desired time.

-

Lyse the cells with ice-cold lysis buffer.

-

Clarify the cell lysates by centrifugation.

-

Incubate the clarified lysates with the anti-HIPK2 antibody overnight at 4°C with gentle rotation.

-

Add protein A/G magnetic beads and incubate for 2-4 hours at 4°C.

-

Wash the beads several times with lysis buffer to remove non-specific binding.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with the anti-Smad3 antibody to detect the amount of Smad3 that co-immunoprecipitated with HIPK2.

-

Develop the blot using an appropriate detection system.

Western Blot for Phospho-Smad3

This protocol outlines the detection of phosphorylated Smad3 levels following TGF-β1 stimulation and treatment with this compound.

Materials:

-

Cell lysis buffer

-

Primary antibody against phospho-Smad3 (p-Smad3)

-

Primary antibody against total Smad3

-

HRP-conjugated secondary antibody

-

TGF-β1

-

This compound

-

SDS-PAGE gels and transfer system

-

Chemiluminescent detection substrate

Procedure:

-

Seed cells (e.g., human renal tubular epithelial cells) and serum-starve overnight.

-

Pre-treat cells with this compound or vehicle for 1 hour.

-

Stimulate cells with TGF-β1 for 30 minutes.

-

Lyse the cells and determine protein concentration.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with the anti-p-Smad3 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with an anti-total Smad3 antibody for loading control.

Histological Staining for Renal Fibrosis

This section provides a general protocol for Masson's Trichrome and Picrosirius Red staining to assess collagen deposition in kidney tissue sections from animal models.

Materials:

-

Paraffin-embedded kidney tissue sections

-

Masson's Trichrome stain kit or Picrosirius Red solution

-

Microscope

Procedure:

-

Deparaffinize and rehydrate the kidney tissue sections.

-

Follow the manufacturer's instructions for the Masson's Trichrome staining kit or incubate slides in Picrosirius Red solution.

-

Dehydrate and mount the stained sections.

-

Visualize the sections under a microscope. For Masson's Trichrome, collagen will stain blue. For Picrosirius Red, collagen will appear red under bright-field microscopy and show birefringence (yellow-orange and green fibers) under polarized light.

-

Quantify the fibrotic area using image analysis software.

This technical guide provides a foundational resource for researchers interested in utilizing this compound as a tool to investigate the mechanisms of fibrosis and explore novel anti-fibrotic therapies. The detailed protocols and compiled data serve as a starting point for designing and executing robust preclinical studies.

References

- 1. A Novel Inhibitor of Homeodomain Interacting Protein Kinase 2 Mitigates Kidney Fibrosis through Inhibition of the TGF- β 1/Smad3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Novel Inhibitor of Homeodomain Interacting Protein Kinase 2 Mitigates Kidney Fibrosis through Inhibition of the TGF-β1/Smad3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of BT1718

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthesis and purification protocols for BT1718, a first-in-class Bicycle Toxin Conjugate (BTC). The information is compiled from publicly available scientific literature and patent documents. While specific proprietary details of the manufacturing process are not fully disclosed, this guide presents a representative and detailed methodology based on established chemical principles for the synthesis of similar bioconjugates.

Introduction to BT1718

BT1718 is a novel therapeutic agent designed for targeted cancer therapy. It consists of three key components:

-

A bicyclic peptide (N241): This high-affinity peptide specifically targets Membrane Type 1 Matrix Metalloproteinase (MT1-MMP), a protein that is overexpressed on the surface of various solid tumor cells and is associated with poor prognosis.[1][2]

-

A cleavable linker: A hindered disulfide linker connects the bicyclic peptide to the cytotoxic payload. This linker is designed to be stable in systemic circulation but is readily cleaved in the reducing environment inside a cancer cell.

-

A cytotoxic payload (DM1): DM1 is a potent anti-tubulin agent. Once released inside the cancer cell, it disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[3]

The small size of the Bicycle peptide (1.5-3 kDa) allows for rapid and deep penetration into tumor tissues, a potential advantage over larger antibody-drug conjugates (ADCs).[4][5]

Mechanism of Action of BT1718

The therapeutic strategy of BT1718 is based on the targeted delivery of the DM1 cytotoxin to MT1-MMP-expressing cancer cells.

Caption: The signaling pathway of BT1718's mechanism of action.

Experimental Protocols

The synthesis of BT1718 is a multi-step process that begins with the synthesis of the bicyclic peptide, followed by conjugation to the linker and the DM1 payload.

Synthesis of Bicyclic Peptide N241

The bicyclic peptide N241 is the targeting moiety of BT1718. Its synthesis involves standard solid-phase peptide synthesis (SPPS) followed by a cyclization step.

Materials:

-

Fmoc-protected amino acids

-

Rink Amide resin

-

Coupling reagents (e.g., HBTU, HATU)

-

Bases (e.g., DIPEA, NMM)

-

Solvents (e.g., DMF, DCM)

-

Deprotection reagent (e.g., 20% piperidine in DMF)

-

Cleavage cocktail (e.g., TFA/TIS/H2O)

-

Cyclization scaffold (e.g., 1,3,5-tris(bromomethyl)benzene)

Protocol:

-

Solid-Phase Peptide Synthesis: The linear peptide is assembled on a solid support (Rink Amide resin) using an automated peptide synthesizer. Each cycle of amino acid addition involves Fmoc deprotection followed by coupling of the next Fmoc-protected amino acid.

-

On-Resin Cyclization: After the linear peptide chain is assembled, the N-terminal Fmoc group is removed. The cyclization is then performed on the resin by adding the cyclization scaffold (e.g., 1,3,5-tris(bromomethyl)benzene) in the presence of a base.

-

Cleavage and Deprotection: The bicyclic peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail.

-

Purification: The crude bicyclic peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The fractions containing the pure peptide are collected and lyophilized.

Synthesis of BT1718

A patent describes a two-step process for the synthesis of BT1718.

Step 1: Reaction of Bicyclic Peptide with Linker

-

The purified bicyclic peptide (17-69-07-N241) is reacted with N-succinimidyl 4-(2-pyridyldithio)pentanoate (SPP) in DMSO. This reaction forms an intermediate where the linker is attached to the peptide.

-

The resulting intermediate (17-69-07-N277) is purified by reverse-phase HPLC and then lyophilized.

Step 2: Conjugation with DM1

-

The purified and lyophilized intermediate is reacted with the cytotoxic payload, DM1.

-

The final product, BT1718, is then purified using a semi-preparative C18 column via reverse-phase HPLC and lyophilized to yield a pure powder.

Caption: A simplified workflow for the synthesis of BT1718.

Purification Protocol

Purification of BT1718 is critical to ensure the removal of unreacted starting materials, byproducts, and other impurities.

Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

| Parameter | Specification |

| Column | Semi-preparative C18 |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |

| Gradient | A linear gradient tailored to the hydrophobicity of BT1718 |

| Flow Rate | Dependent on the column diameter |

| Detection | UV at 220 nm and 280 nm |

Data Presentation

Preclinical studies have demonstrated the potent anti-tumor activity of BT1718 in various xenograft models.

Table 1: Summary of In Vivo Efficacy of BT1718

| Xenograft Model | MT1-MMP Expression | Dosing Regimen | Outcome | Reference |

| EBC-1 | High | 10 mg/kg, twice weekly | Complete tumor regression | |

| HT-1080 | High | 10 mg/kg, twice weekly | Complete tumor regression | |

| Patient-Derived Xenograft (PDX) | High | 10 mg/kg, twice weekly | Complete tumor regression | |

| Patient-Derived Xenograft (PDX) | Low | 10 mg/kg, twice weekly | No significant tumor inhibition |

Conclusion

BT1718 represents a promising advancement in the field of targeted cancer therapy. Its unique design, leveraging a small and highly specific bicyclic peptide for tumor targeting, offers potential advantages in terms of tumor penetration and safety profile compared to larger antibody-based therapeutics. The synthesis and purification of BT1718, while complex, relies on established and reproducible chemical methodologies. The preclinical data strongly supports its continued development and clinical investigation.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. Synthesis of Constrained Tetracyclic Peptides by Consecutive CEPS, CLIPS, and Oxime Ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Highly-constrained bicyclic scaffolds for the discovery of protease-stable peptides via mRNA display - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bicycletherapeutics.com [bicycletherapeutics.com]

Application Notes and Protocols for In Vitro Cell Culture Assays Using BT173

For Researchers, Scientists, and Drug Development Professionals

Introduction

BT173 is a potent and specific allosteric inhibitor of Homeodomain Interacting Protein Kinase 2 (HIPK2).[1] Unlike traditional kinase inhibitors, this compound does not block the catalytic activity of HIPK2. Instead, it interferes with the protein-protein interaction between HIPK2 and Smad3, a key component of the Transforming Growth Factor-beta 1 (TGF-β1) signaling pathway.[2][3][4] This targeted disruption effectively suppresses TGF-β1/Smad3-mediated signal transduction, a pathway critically implicated in the pathogenesis of fibrosis, particularly renal fibrosis.[2] These application notes provide detailed protocols for utilizing this compound in in vitro cell culture assays to study its anti-fibrotic potential.

Mechanism of Action

This compound functions by binding to HIPK2 and inducing a conformational change that prevents its association with Smad3. This allosteric inhibition is highly specific and does not affect the kinase activity of HIPK2 on other substrates, such as p53. The disruption of the HIPK2-Smad3 complex prevents the subsequent phosphorylation and activation of Smad3, leading to the downregulation of pro-fibrotic gene expression.

Data Presentation

Quantitative Analysis of this compound Activity

The following tables summarize the dose-dependent effects of this compound on TGF-β1-induced signaling and gene expression in human renal tubular epithelial cells.

| This compound Concentration (µM) | Inhibition of TGF-β1-induced SBE-Luc Reporter Activity (%) |

| 1.0 | ~40% |

| 3.3 | ~60% |

| 10.0 | ~75% |

| Data is derived from studies in HEK293T cells transfected with a Smad-binding element (SBE) luciferase reporter and treated with TGF-β1. |

| Treatment | Relative mRNA Expression of PAI-1 (Fold Change) | Relative mRNA Expression of COL1A1 (Fold Change) |

| Control (DMSO) | 1.0 | 1.0 |

| TGF-β1 (5 ng/mL) | ~12.5 | ~4.5 |

| TGF-β1 + this compound (10 µM) | ~2.5 | ~1.5 |

| Data represents the fold change in gene expression relative to the DMSO control in primary human renal tubular epithelial cells. |

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is to assess the cytotoxicity of this compound on human renal tubular epithelial cells.

Materials:

-

Human renal tubular epithelial cells (e.g., HK-2)

-

Complete cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS)

-

This compound stock solution (in DMSO)

-

TGF-β1

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed human renal tubular epithelial cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle (DMSO) as a negative control.

-

Incubate the plate for 24-48 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Western Blot for Smad3 Phosphorylation

This protocol is to determine the effect of this compound on TGF-β1-induced Smad3 phosphorylation.

Materials:

-

Human renal tubular epithelial cells

-

6-well plates

-

This compound stock solution

-

Recombinant human TGF-β1 (10 ng/mL)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-Smad3 (Ser423/425), anti-total Smad3, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-